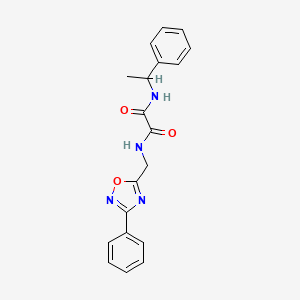

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound characterized by the presence of an oxadiazole ring and an oxalamide group

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13(14-8-4-2-5-9-14)21-19(25)18(24)20-12-16-22-17(23-26-16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLHHBXVLROKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves the formation of the oxadiazole ring followed by the introduction of the oxalamide group. The process generally includes the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Oxalamide Group: The oxalamide group can be introduced by reacting the oxadiazole intermediate with oxalyl chloride followed by the addition of an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)urea

- N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)carbamate

Uniqueness

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both the oxadiazole ring and the oxalamide group, which confer specific chemical and physical properties. This combination is not commonly found in other similar compounds, making it a subject of interest for further research and development.

Biological Activity

N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide is a compound that incorporates the 1,2,4-oxadiazole moiety, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an oxadiazole ring known for its role in various pharmacological activities. The presence of the phenyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of related compounds against HePG-2 and Caco-2 cell lines, IC50 values ranged from 0.29 to 0.90 µM, indicating significant potency comparable to doxorubicin .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and metabolism.

- DNA Intercalation : Some derivatives demonstrate the ability to intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Compounds in this class have been evaluated for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication .

Study 1: Cytotoxicity Evaluation

A recent investigation evaluated a series of oxadiazole derivatives for their cytotoxic properties. The study reported that compounds with substitutions at specific positions on the oxadiazole ring exhibited enhanced activity against cancer cell lines. The most active compounds were further assessed for their topoisomerase inhibitory activities and DNA binding affinities .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HePG-2 | 0.29 | Topo II Inhibition |

| Compound B | Caco-2 | 0.90 | DNA Intercalation |

Study 2: Enzymatic Inhibition

Another study focused on the inhibition of M pro (main protease) in SARS-CoV-2 using oxadiazole derivatives. One compound demonstrated an IC50 value of 46 µM, indicating potential as an antiviral agent . This highlights the versatility of oxadiazole-containing compounds in targeting various biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole core. Key steps include:

- Cyclization : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using dichloromethane or DMF as solvents) .

- Coupling Reactions : Amide bond formation between the oxadiazole-methyl intermediate and the phenylethylamine derivative. Triethylamine is often used as a base to facilitate coupling .

- Critical Parameters : Solvent polarity, temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this oxalamide derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of phenyl, oxadiazole, and oxalamide moieties. Aromatic proton signals (δ 7.2–7.8 ppm) and carbonyl peaks (δ 165–170 ppm) are critical markers .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What in vitro models are suitable for preliminary assessment of this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to measure IC₅₀ values .

- Cell Viability Tests : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction time .

- Catalyst Screening : Test bases like DBU or DIPEA to enhance coupling efficiency while reducing side reactions (e.g., hydrolysis) .

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) to prevent decomposition .

Q. What strategies are employed to resolve contradictions in reported biological activities of similar oxadiazole-oxalamide hybrids?

- Methodological Answer :

- Comparative Dose-Response Studies : Repeat assays across multiple cell lines or enzymatic systems to identify context-dependent effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies in target engagement .

- Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to observed bioactivity .

Q. How does the 1,2,4-oxadiazole ring influence the compound’s reactivity in further chemical modifications?

- Methodological Answer :

- Electrophilic Substitution : The electron-deficient oxadiazole ring facilitates nucleophilic aromatic substitution at the 5-position. For example, halogenation or nitration can introduce functional handles for derivatization .

- Reductive Cleavage : Hydrogenolysis (H₂/Pd-C) can selectively cleave the oxadiazole ring to generate amines for subsequent coupling .

Q. What experimental approaches are used to characterize the stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC over 24–72 hours .

- Plasma Stability Assays : Exposure to human or rodent plasma to assess esterase-mediated hydrolysis .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration, incubation time) to minimize variability .

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

- Batch-to-Batch Purity Checks : NMR and LC-MS to ensure compound integrity across experiments .

Q. What computational tools can predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular Dynamics Simulations : GROMACS to model membrane permeability and blood-brain barrier penetration .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.